Benzene-1,3,5-tricarboxylate

Übersicht

Beschreibung

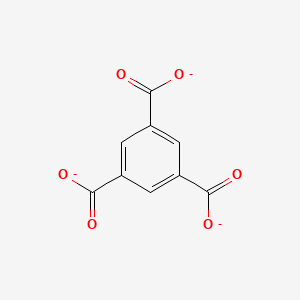

Benzene-1,3,5-tricarboxylate(3-) is a tricarboxylic acid trianion. It is a conjugate base of a benzene-1,3,5-tricarboxylate(2-).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA), a derivative of benzene-1,3,5-tricarboxylate, plays a crucial role in supramolecular chemistry. Its applications extend across nanotechnology, polymer processing, and biomedical fields. BTAs are known for their self-assembly into one-dimensional nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding. This characteristic makes them useful in creating multivalent structures for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

DNA Attachment and Amplification

Benzene-1,3,5-triacetic acid, another form of benzene-1,3,5-tricarboxylate, has been effectively used for attaching DNA on aminosilanized glass surfaces. This facilitates the generation of DNA colonies through in situ solid-phase amplification, which is crucial for genomic studies (Fedurco et al., 2006).

Metal-Organic Frameworks (MOFs)

Copper benzene-1,3,5-tricarboxylate (Cu-BTC) is a well-studied MOF with significant applications due to its physicochemical properties. Its synthesis and activation conditions influence its properties, like surface area and CO2 uptake capacity. This MOF demonstrates potential in adsorption and catalytic applications (Chen et al., 2018).

Catalysis and Organic Synthesis

Benzene-1,3,5-tricarboxylate-functionalized materials have been employed as catalysts in various chemical reactions. An example is the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 in synthesizing pharmaceutical compounds (Nikooei, Dekamin, & Valiey, 2020).

Electronic Structure Studies

Studies on benzene-1,3,5-tricarboxylic acid (TMA) in the gas phase have contributed to the understanding of the electronic structures of molecules. These investigations are fundamental in fields like material science and theoretical chemistry (Reisberg et al., 2016).

Molecular Self-Assembly

Benzene-1,3,5-tricarboxylate derivatives exhibit strong tendencies to aggregate in solution, leading to molecular self-assembly. This property is significant in creating intricate molecular structures for various applications (Srinivasulu et al., 2011).

Electret Materials

Benzene-1,3,5-tricarboxylic acid derivatives are used as nucleating agents and clarifiers in electret materials, particularly in isotactic polypropylene. They play a role in improving the charge storage properties of these materials (Mohmeyer et al., 2007).

Eigenschaften

IUPAC Name |

benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,3,5-tricarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

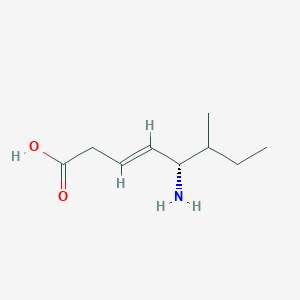

![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)

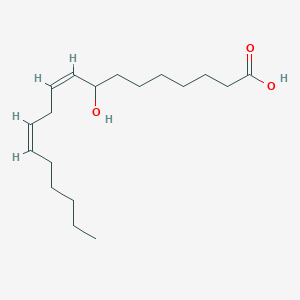

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

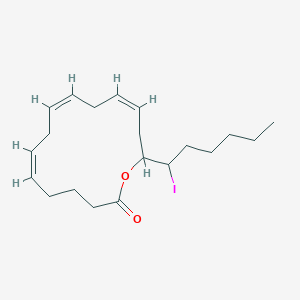

![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)

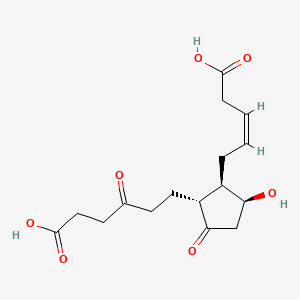

![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)